Pepstatin Ammonium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

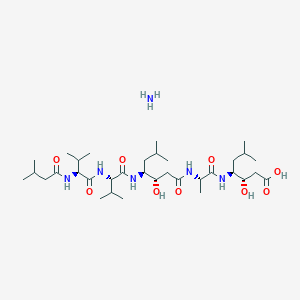

azane;(3S,4S)-3-hydroxy-4-[[(2S)-2-[[(3S,4S)-3-hydroxy-6-methyl-4-[[(2S)-3-methyl-2-[[(2S)-3-methyl-2-(3-methylbutanoylamino)butanoyl]amino]butanoyl]amino]heptanoyl]amino]propanoyl]amino]-6-methylheptanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H63N5O9.H3N/c1-17(2)12-23(37-33(47)31(21(9)10)39-34(48)30(20(7)8)38-27(42)14-19(5)6)25(40)15-28(43)35-22(11)32(46)36-24(13-18(3)4)26(41)16-29(44)45;/h17-26,30-31,40-41H,12-16H2,1-11H3,(H,35,43)(H,36,46)(H,37,47)(H,38,42)(H,39,48)(H,44,45);1H3/t22-,23-,24-,25-,26-,30-,31-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYSVECGZWBIQJQ-HXBNWBQASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(CC(=O)O)O)NC(=O)C(C)NC(=O)CC(C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)CC(C)C)O.N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(C)C)[C@H](CC(=O)O)O)NC(=O)C[C@@H]([C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)CC(C)C)O.N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H66N6O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

702.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Pepstatin Ammonium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pepstatin is a highly potent, naturally occurring inhibitor of aspartyl proteases.[1][2] Originally isolated from various species of Actinomyces, it is a low molecular weight hexapeptide with the sequence Isovaleryl-Val-Val-Sta-Ala-Sta (Iva-Val-Val-Sta-Ala-Sta).[1][3] A key feature of its structure is the presence of two residues of the unusual amino acid statine ((3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid), which is central to its inhibitory activity.[1][2][3]

Pepstatin Ammonium refers to the ammonium salt form of Pepstatin A, a formulation intended to improve its handling and solubility characteristics for experimental use. The core inhibitory mechanism resides in the Pepstatin A molecule itself. Due to its high potency and specificity, Pepstatin has become an invaluable tool in biochemical research and a standard component in protease inhibitor cocktails.[1] This guide provides a detailed examination of its mechanism of action, supported by quantitative data, experimental protocols, and visual diagrams.

Core Mechanism of Action: Transition-State Mimicry

The primary mechanism by which Pepstatin inhibits aspartyl proteases is through transition-state mimicry. Aspartyl proteases utilize a pair of highly conserved aspartic acid residues in their active site to catalyze the hydrolysis of peptide bonds.[2] The generally accepted catalytic mechanism involves the activation of a water molecule by one of the aspartates, which then attacks the carbonyl carbon of the scissile peptide bond, forming a tetrahedral oxyanion intermediate.[2]

The statine residue within Pepstatin is a structural analog of this tetrahedral transition state.[2][3] The hydroxyl group on the statine residue is positioned to interact directly with the two catalytic aspartate residues in the enzyme's active site, mimicking the geometry and hydrogen bonding pattern of the true transition state.[2] This binding is extremely tight but non-covalent, leading to potent and reversible inhibition.[4][5]

Because Pepstatin binds to the same active site as the substrate, it typically acts as a competitive inhibitor .[3][5][6] However, some studies have reported a non-competitive mode of inhibition for certain enzymes, such as hog renin, suggesting potential complexities in its interaction with different proteases.[4][7]

Quantitative Inhibition Data

Pepstatin exhibits potent inhibition against a wide range of aspartyl proteases. Its efficacy is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates higher potency. The table below summarizes key quantitative data for Pepstatin A and its derivatives against several proteases.

| Enzyme Target | Substrate Used | Inhibitor | Inhibition Type | Ki / IC50 Value | Reference(s) |

| Pepsin (Porcine) | - | Pepstatin | Competitive | ~1 x 10-10 M (Ki) | [3] |

| Pepsin (Porcine) | - | Diacetylpepstatin | Competitive | 7.3 x 10-6 M (Ki) | [5] |

| Pepsin (Porcine) | - | N-acetyl-statine | Competitive | 1.2 x 10-4 M (Ki) | [3][8] |

| Pepsin (Porcine) | - | N-acetyl-alanyl-statine | Competitive | 5.65 x 10-6 M (Ki) | [3][8] |

| Pepsin (Porcine) | - | N-acetyl-valyl-statine | Competitive | 4.8 x 10-6 M (Ki) | [3][8] |

| Renin (Hog) | Rat Angiotensinogen | Pepstatin | Non-competitive | 0.45 µg/mL (50% inhib.) | [4][7] |

| Cathepsin D (Secreted) | Fluorogenic Peptide | Pepstatin A | - | 0.1 nM (IC50) | [9] |

| HIV Protease | - | Pepstatin A | - | Effective Inhibitor | [6][9][10] |

| Various Acid Proteases | Hemoglobin / Casein | This compound | - | 4.5 nM - 520 nM (IC50) | [10] |

Experimental Protocols: Enzyme Inhibition Assay

Determining the inhibitory potency of Pepstatin requires a well-controlled enzymatic assay. The following is a generalized protocol for assessing the inhibition of an aspartyl protease like pepsin using a hemoglobin substrate.

4.1 Objective: To determine the IC50 value of this compound against pepsin by measuring the reduction in the rate of hemoglobin proteolysis.

4.2 Materials:

-

Pepsin (e.g., from porcine stomach)

-

This compound

-

Bovine Hemoglobin

-

Trichloroacetic Acid (TCA) solution (e.g., 5% w/v)

-

Assay Buffer: Glycine-HCl buffer (pH 2.0)

-

Spectrophotometer and cuvettes

-

Microcentrifuge and tubes

-

Thermostatic water bath (37°C)

4.3 Reagent Preparation:

-

Pepsin Stock Solution: Prepare a concentrated stock solution of pepsin in the assay buffer. The final concentration in the assay should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.

-

Hemoglobin Substrate Solution: Prepare a 2% (w/v) solution of bovine hemoglobin in the assay buffer.

-

Pepstatin Stock Solution: Prepare a high-concentration stock of this compound in a suitable solvent (e.g., DMSO, methanol, or water if using a water-soluble form) and create a series of dilutions in the assay buffer to cover a wide range of concentrations (e.g., from 1 pM to 1 µM).[1]

4.4 Assay Procedure:

-

Pre-incubation: In a microcentrifuge tube, add a defined volume of the pepsin solution and an equal volume of either the Pepstatin dilution or the assay buffer (for the uninhibited control). Allow this mixture to pre-incubate for 5-10 minutes at 37°C.

-

Reaction Initiation: Start the enzymatic reaction by adding the pre-warmed hemoglobin substrate solution to the enzyme-inhibitor mixture. Mix gently and immediately start a timer.

-

Incubation: Incubate the reaction tubes at 37°C for a fixed period (e.g., 10 minutes), ensuring the reaction remains in the initial linear velocity phase.

-

Reaction Termination: Stop the reaction by adding a volume of cold TCA solution. This will precipitate the undigested hemoglobin.

-

Clarification: Incubate the tubes on ice for 15-20 minutes, then centrifuge at high speed (e.g., 12,000 x g) for 10 minutes to pellet the precipitated protein.

-

Measurement: Carefully transfer the supernatant, which contains the TCA-soluble peptides, to a cuvette. Measure the absorbance of the supernatant at 280 nm.[8] The absorbance is proportional to the amount of proteolysis that occurred.

4.5 Data Analysis:

-

Calculate Percent Inhibition:

-

% Inhibition = 100 * (1 - (Abs_inhibited - Abs_blank) / (Abs_uninhibited - Abs_blank))

-

Where Abs_blank is a control with no enzyme.

-

-

Determine IC50: Plot the percent inhibition against the logarithm of the Pepstatin concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of Pepstatin that produces 50% inhibition.

Other Pharmacological Actions: Signaling Pathway Modulation

Beyond its direct role as a protease inhibitor, Pepstatin A has been observed to exert effects on cellular signaling pathways. Notably, it can suppress the differentiation of osteoclasts, the cells responsible for bone resorption.[1][11] This action appears to be independent of its inhibition of proteases like cathepsin D.[1]

The proposed mechanism involves the inhibition of the ERK (extracellular signal-regulated kinase) signaling pathway.[1][11] By preventing the phosphorylation of ERK, Pepstatin A leads to a downstream decrease in the expression of NFATc1 (nuclear factor of activated T cells c1), a master regulator of osteoclast differentiation.[1][11]

Conclusion

This compound is a powerful research tool whose inhibitory action is rooted in the transition-state mimicry of its statine residues. It binds tightly and, in most cases, competitively to the active site of aspartyl proteases, preventing the catalysis of their substrates with picomolar to nanomolar efficacy. While its primary utility lies in protease inhibition for research and as a component of inhibitor cocktails, emerging evidence of its effects on signaling pathways suggests broader biological activities that warrant further investigation. The protocols and data presented herein provide a comprehensive foundation for professionals utilizing this classic and potent enzyme inhibitor.

References

- 1. Pepstatin - Wikipedia [en.wikipedia.org]

- 2. Aspartic Protease Inhibitors | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 3. Pepstatin inhibition mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. MECHANISM OF INHIBITION OF PEPSIN BY PEPSTATIN [jstage.jst.go.jp]

- 6. goldbio.com [goldbio.com]

- 7. ahajournals.org [ahajournals.org]

- 8. researchgate.net [researchgate.net]

- 9. selleckchem.com [selleckchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. agscientific.com [agscientific.com]

Pepstatin: A Technical Guide to its Discovery, Origin, and Mechanism as a Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Pepstatin, a potent, naturally derived inhibitor of aspartyl proteases. Discovered in the culture broths of Actinomyces, this unique hexapeptide has become an invaluable tool in biochemical research and a foundational molecule in the design of protease inhibitors. This document details its microbial origin, the elucidation of its structure, its mechanism of action as a transition-state analog, and its inhibitory effects on key enzymes like pepsin, renin, and cathepsins. We present quantitative inhibitory data in structured tables, provide detailed experimental protocols for protease activity and purification assays, and illustrate key concepts with diagrams of experimental workflows and affected signaling pathways.

Discovery and Origin

Pepstatin was first identified in 1970 by Hamao Umezawa and his colleagues during a screening program for microbial products with enzyme-inhibiting properties.[1] It was isolated from the culture filtrates of various species of Actinomyces, a genus of Gram-positive bacteria known for producing a wide array of bioactive secondary metabolites.[2][3][4] Specifically, strains like Streptomyces testaceus were identified as producers of Pepstatin.[5] The discovery was significant as it represented the first identification of a potent, specific, low-molecular-weight inhibitor for acid proteases like pepsin.[4][6]

The structure of Pepstatin was determined to be the N-acylated hexapeptide, Isovaleryl-L-valyl-L-valyl-statyl-L-alanyl-statine (Iva-Val-Val-Sta-Ala-Sta).[2][6] A key feature of its structure is the presence of two residues of an unusual, non-proteinogenic amino acid named statine ((3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid).[2][6][7] This unique residue is central to Pepstatin's potent inhibitory activity.

Mechanism of Action: Transition-State Inhibition

Pepstatin functions as a highly potent, competitive, and reversible inhibitor of aspartyl proteases.[8][9] Its mechanism hinges on the unique structure of the statine residue. Aspartyl proteases utilize a pair of active-site aspartic acid residues to activate a water molecule, which then attacks the scissile peptide bond of the substrate. This process proceeds through a high-energy tetrahedral transition state.

The hydroxyl group on the statine residue in Pepstatin is positioned to mimic this tetrahedral intermediate.[3][7][10] When Pepstatin binds to the active site of an aspartyl protease, the statine hydroxyl group interacts directly with the two catalytic aspartate residues, forming a stable, non-covalent complex.[7][11] This binding is exceptionally tight, with a dissociation constant (Ki) for pepsin in the picomolar to nanomolar range, effectively blocking substrate access and halting catalysis.[6][8] This "transition-state analog" mechanism accounts for both the high potency and the specificity of Pepstatin for this class of enzymes.[6][10]

Quantitative Inhibitory Data

Pepstatin exhibits potent inhibition against a range of aspartyl proteases. Its efficacy is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). The tables below summarize key quantitative data from the literature.

Table 1: Inhibition Constants (Ki) of Pepstatin and Derivatives Against Porcine Pepsin

| Inhibitor | Structure | Ki Value (M) | Reference |

|---|---|---|---|

| Pepstatin | Iva-Val-Val-Sta-Ala-Sta | ~1.0 x 10⁻¹⁰ | [6] |

| N-acetyl-valyl-statine | Ac-Val-Sta | 4.8 x 10⁻⁶ | [6][10] |

| N-acetyl-alanyl-statine | Ac-Ala-Sta | 5.65 x 10⁻⁶ | [6][10] |

| N-acetyl-statine | Ac-Sta | 1.2 x 10⁻⁴ |[6][10] |

Table 2: Inhibitory Concentrations of Pepstatin Against Various Aspartyl Proteases

| Target Protease | Condition/Assay | Value | Reference |

|---|---|---|---|

| Porcine Pepsin | IC50 (denatured substrate) | 14.7 ± 0.2 nM | [12] |

| Porcine Pepsin | IC50 (intact substrate) | 34.3 ± 0.5 nM | [12] |

| Human Plasma Renin | Ki | ~1.2 x 10⁻⁶ M | [9] |

| Human Plasma Renin | 50% Inhibition (pH 5.7) | 1.0 x 10⁻⁶ M | [9][13] |

| Human Plasma Renin | 50% Inhibition (pH 7.4) | 1.0 x 10⁻⁵ M | [9][13] |

| Most Aspartyl Proteases | Effective Concentration | ~1 µM |[3][8] |

Impact on Signaling Pathways

Pepstatin's ability to inhibit specific aspartyl proteases allows it to modulate critical biological signaling pathways.

-

Renin-Angiotensin System (RAS): Renin is an aspartyl protease that catalyzes the rate-limiting step in the RAS pathway, converting angiotensinogen to angiotensin I.[14] By inhibiting renin, Pepstatin can block this entire cascade, which is crucial for blood pressure regulation.[9][15] Although its Ki for renin is weaker than for pepsin, its effect demonstrates the potential of targeting this enzyme to manage hypertension.[3]

-

Osteoclast Differentiation: Research has shown that Pepstatin A can suppress the differentiation of osteoclasts, the cells responsible for bone resorption.[2][3] This effect appears to be mediated through the inhibition of ERK (a member of the MAP kinase family) phosphorylation and the subsequent downregulation of the master regulator of osteoclastogenesis, NFATc1 (nuclear factor of activated T cells c1).[2][3][8] This suggests a role for certain aspartyl proteases in bone metabolism.

Experimental Protocols

Protocol: Pepsin Inhibition Assay using a Spectrophotometric Method

This protocol is adapted from methodologies used to determine the activity of pepsin and its inhibition.[16][17] It measures the release of acid-soluble peptides from a protein substrate.

Materials:

-

Porcine Pepsin (e.g., Sigma-Aldrich P6887)

-

Hemoglobin (as substrate)

-

Pepstatin A (e.g., Sigma-Aldrich P5318)

-

0.1 N HCl

-

5% (w/v) Trichloroacetic Acid (TCA)

-

Spectrophotometer and UV-transparent cuvettes

-

Centrifuge

Procedure:

-

Substrate Preparation: Prepare a 2% (w/v) hemoglobin solution in 0.1 N HCl.

-

Enzyme Preparation: Prepare a stock solution of pepsin (e.g., 1 mg/mL) in ice-cold 0.1 N HCl. Dilute to a working concentration (e.g., 50 µg/mL) immediately before use.

-

Inhibitor Preparation: Prepare a stock solution of Pepstatin A (e.g., 1 mg/mL) in ethanol or methanol.[16][18] Create a series of dilutions to test a range of final concentrations (e.g., 0.1 nM to 1 µM).

-

Assay Setup: For each reaction, prepare tubes as follows:

-

Control (No Inhibition): 250 µL hemoglobin solution + 50 µL of solvent (e.g., ethanol).

-

Test (Inhibition): 250 µL hemoglobin solution + 50 µL of Pepstatin A dilution.

-

Blank (No Enzyme): 250 µL hemoglobin solution + 50 µL solvent.

-

-

Pre-incubation: Pre-incubate the tubes at 37°C for 5 minutes.

-

Reaction Initiation: Initiate the reaction by adding 200 µL of the pepsin working solution to the Control and Test tubes. For the Blank, add 200 µL of 0.1 N HCl.

-

Incubation: Incubate all tubes at 37°C for 10-30 minutes.

-

Reaction Termination: Stop the reaction by adding 500 µL of 5% TCA to all tubes. This will precipitate the undigested hemoglobin.

-

Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.

-

Measurement: Carefully collect the supernatant, which contains the TCA-soluble digested peptides. Measure the absorbance of the supernatant at 280 nm against the Blank.

-

Calculation: The percentage of inhibition is calculated as: % Inhibition = [1 - (Abs_Test / Abs_Control)] * 100 The IC50 value can be determined by plotting the % Inhibition against the logarithm of the Pepstatin A concentration.

Protocol: Affinity Purification of Aspartyl Proteases using Immobilized Pepstatin

This protocol allows for the one-step purification of aspartyl proteases from a crude lysate or mixture. It is based on the high-affinity interaction between Pepstatin and its target enzymes.[19]

Materials:

-

Pepstatin-Agarose Resin (e.g., GoldBio P-350)

-

Chromatography column

-

Binding/Equilibration Buffer: e.g., 0.1 M sodium acetate, 1 M NaCl, pH 3.0-4.0.

-

Wash Buffer: Same as Binding Buffer.

-

Elution Buffer: e.g., 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.5, or a buffer containing a denaturant like 8 M urea.

-

Protein sample containing the target aspartyl protease.

Procedure:

-

Resin Preparation: Prepare a slurry of the Pepstatin-Agarose resin in the Binding Buffer. Pack the desired bed volume into a chromatography column and allow the storage buffer to drain.

-

Equilibration: Equilibrate the packed resin by washing with 5-10 column volumes of Binding Buffer.

-

Sample Preparation and Loading: Adjust the pH of the protein sample to match the Binding Buffer. Clarify the sample by centrifugation or filtration. Load the prepared sample onto the equilibrated column at a slow flow rate.

-

Washing: After loading, wash the column with 10-20 column volumes of Wash Buffer to remove unbound proteins. Monitor the absorbance of the flow-through at 280 nm until it returns to baseline.

-

Elution: Elute the bound aspartyl protease by applying the Elution Buffer to the column. The high pH of the elution buffer disrupts the interaction between the enzyme and the immobilized Pepstatin.

-

Fraction Collection: Collect fractions of the eluate (e.g., 0.5-1 mL fractions).

-

Analysis: Monitor the protein content of the collected fractions by measuring absorbance at 280 nm. Pool the fractions containing the protein peak.

-

Buffer Exchange & Storage: Immediately neutralize the eluted fractions or perform a buffer exchange into a suitable storage buffer (e.g., via dialysis or a desalting column) to maintain protein activity. Store the purified enzyme at 4°C or -80°C as appropriate.

-

Column Regeneration: Wash the column with several volumes of Elution Buffer followed by Binding Buffer, and finally store in a buffer containing a bacteriostatic agent (e.g., 0.05% sodium azide) at 4°C.[19]

Conclusion

The discovery of Pepstatin from microbial sources marked a turning point in the study of proteases. Its unique structure, centered around the statine residue, provided a perfect molecular template for understanding the transition-state mechanism of aspartyl proteases. This knowledge has been instrumental, not only in providing a vital reagent for basic research but also in paving the way for the structure-based design of therapeutic protease inhibitors targeting diseases from hypertension to HIV/AIDS.[14][20] Pepstatin remains a gold-standard inhibitor and a testament to the power of natural product discovery in advancing biochemical science and drug development.

References

- 1. Pepstatin, a new pepsin inhibitor produced by Actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pepstatin - Wikipedia [en.wikipedia.org]

- 3. agscientific.com [agscientific.com]

- 4. US3740319A - Biologically active substance,pepstatin and production processes thereof - Google Patents [patents.google.com]

- 5. Pepstatin | C34H63N5O9 | CID 5478883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pepstatin inhibition mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Aspartic Protease Inhibitors | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 8. goldbio.com [goldbio.com]

- 9. Inhibition of human plasma renin activity by pepstatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. MECHANISM OF INHIBITION OF PEPSIN BY PEPSTATIN [jstage.jst.go.jp]

- 12. researchgate.net [researchgate.net]

- 13. academic.oup.com [academic.oup.com]

- 14. New directions for protease inhibitors directed drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibition of the renin-angiotensinogen reaction by pepstatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pepsin activity as a function of pH and digestion time on caseins and egg white proteins under static in vitro conditions - Food & Function (RSC Publishing) DOI:10.1039/D1FO02453A [pubs.rsc.org]

- 17. jpsionline.com [jpsionline.com]

- 18. Pepstatin A = 100 000units/mg 26305-03-3 [sigmaaldrich.com]

- 19. goldbio.com [goldbio.com]

- 20. Aspartic proteases in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Pepstatin Ammonium Salt: A Technical Guide to its Target Specificity for Aspartic Proteases

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pepstatin, a naturally occurring pentapeptide, is a potent and highly specific inhibitor of aspartic proteases. This technical guide provides an in-depth analysis of the target specificity of Pepstatin, with a particular focus on its ammonium salt form, for this critical class of enzymes. The document details the mechanism of action, summarizes key quantitative inhibition data, outlines detailed experimental protocols for assessing its activity, and explores the involvement of aspartic proteases in cellular signaling pathways, offering insights for researchers in basic science and drug development.

Introduction to Pepstatin and Aspartic Proteases

Pepstatin is a hexapeptide with the sequence Isovaleryl-Val-Val-Sta-Ala-Sta, containing the unusual amino acid statine ((3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid).[1] Originally isolated from Actinomyces, it has become an invaluable tool in protease research due to its potent and specific inhibition of aspartic proteases.[1][2] Aspartic proteases are a class of proteolytic enzymes characterized by the presence of two highly conserved aspartic acid residues in their active site, which are essential for their catalytic activity.[2][3] These enzymes are involved in a wide range of physiological processes, including digestion (pepsin), lysosomal protein degradation (cathepsin D), blood pressure regulation (renin), and viral replication (HIV-1 protease).[2][4]

The ammonium salt of Pepstatin is often used in experimental settings to improve its solubility in aqueous buffers, facilitating its use in a variety of biochemical and cellular assays.

Mechanism of Inhibition

Pepstatin functions as a reversible, tight-binding competitive inhibitor of aspartic proteases.[2][4] Its inhibitory activity is primarily attributed to the two statine residues. The hydroxyl group of the central statine residue mimics the tetrahedral transition state of the peptide bond hydrolysis reaction catalyzed by aspartic proteases.[2][3] This allows Pepstatin to bind with high affinity to the active site of the enzyme, effectively blocking substrate access and preventing catalysis.[3][5] The binding is non-covalent, and the inhibition is reversible.[6]

Target Specificity and Quantitative Inhibition Data

Pepstatin exhibits broad specificity for aspartic proteases, inhibiting a wide range of enzymes from this class, albeit with varying potencies. It is a highly potent inhibitor of pepsin, with inhibition constants (Ki) in the picomolar to nanomolar range.[1][2][6] It also effectively inhibits other aspartic proteases such as cathepsin D, renin, and HIV-1 protease.[2][4]

The following tables summarize the inhibitory potency of Pepstatin against various aspartic proteases, expressed as inhibition constant (Ki) and half-maximal inhibitory concentration (IC50) values.

Table 1: Inhibition Constants (Ki) of Pepstatin for Aspartic Proteases

| Aspartic Protease | Organism/Source | Ki Value | Reference(s) |

| Pepsin | Porcine | ~1 x 10⁻¹⁰ M | [6][7] |

| Cathepsin D | Human | ~5 x 10⁻¹⁰ M | [8][9] |

| N-acetyl-statine (Pepstatin derivative) | - | 1.2 x 10⁻⁴ M | [7][10] |

| N-acetyl-alanyl-statine (Pepstatin derivative) | - | 5.65 x 10⁻⁶ M | [7][10] |

| N-acetyl-valyl-statine (Pepstatin derivative) | - | 4.8 x 10⁻⁶ M | [7] |

Table 2: Half-Maximal Inhibitory Concentration (IC50) of Pepstatin for Aspartic Proteases

| Aspartic Protease | Substrate | IC50 Value | Reference(s) |

| Pepsin | Hemoglobin | 4.5 nM | |

| Proctase | Hemoglobin | 6.2 nM | |

| Pepsin | Casein | 150 nM | |

| Proctase | Casein | 290 nM | |

| Acid Protease | Casein | 520 nM | |

| Acid Protease | Hemoglobin | 260 nM | |

| HIV-1 Protease | - | ~2 µM | [11] |

| Human Renin | - | ~15 µM | [11] |

| Cathepsin D | - | ~40 µM | [11] |

Experimental Protocols for Assessing Pepstatin Inhibition

Accurate determination of the inhibitory activity of Pepstatin requires robust and well-defined experimental protocols. Below are detailed methodologies for key experiments.

General Protease Activity Assay using a Fluorogenic Substrate

This protocol provides a general framework for measuring the activity of an aspartic protease and its inhibition by Pepstatin using a fluorogenic peptide substrate.

Materials:

-

Purified aspartic protease

-

Fluorogenic peptide substrate (e.g., Mca-Y-V-A-D-A-P-K(Dnp)-OH)

-

Assay Buffer (specific to the protease, e.g., 100 mM sodium acetate, pH 3.5 for pepsin)

-

Pepstatin Ammonium Salt stock solution (in DMSO or appropriate solvent)

-

96-well black microtiter plate

-

Fluorescence microplate reader

Procedure:

-

Prepare a dilution series of Pepstatin in the assay buffer.

-

In a 96-well plate, add the diluted Pepstatin solutions to the respective wells. Include a control well with buffer only (no inhibitor).

-

Add the purified aspartic protease to all wells (except for a substrate-only control) and incubate for a pre-determined time (e.g., 15 minutes) at the optimal temperature for the enzyme to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorogenic peptide substrate to all wells.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 325/400 nm for Mca-based substrates) over time in a kinetic mode.

-

Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time plots.

-

Plot the percentage of inhibition against the logarithm of the Pepstatin concentration to determine the IC50 value.

Pepsin Inhibition Assay using Hemoglobin Substrate

This classic method measures pepsin activity by quantifying the release of acid-soluble peptides from hemoglobin.

Materials:

-

Porcine Pepsin

-

Hemoglobin (2.5% w/v in water)

-

0.3 N HCl

-

5% (w/v) Trichloroacetic acid (TCA)

-

This compound Salt stock solution

-

Spectrophotometer

Procedure:

-

Prepare a 2.5% hemoglobin solution and adjust the pH to 2.0 with 0.3 N HCl.

-

Prepare various concentrations of Pepstatin in 0.01 N HCl.

-

In test tubes, pre-incubate the pepsin solution with the different concentrations of Pepstatin for 10 minutes at 37°C.

-

Add the hemoglobin substrate to each tube to start the reaction.

-

Incubate the reaction mixture for a defined period (e.g., 10 minutes) at 37°C.

-

Stop the reaction by adding 5% TCA, which precipitates the undigested hemoglobin.

-

Centrifuge the tubes to pellet the precipitate.

-

Measure the absorbance of the supernatant at 280 nm. The absorbance is proportional to the amount of acid-soluble peptides released.

-

Calculate the percentage of inhibition for each Pepstatin concentration and determine the IC50.[12]

HIV-1 Protease Inhibition Assay

This assay is crucial for screening anti-retroviral drugs and utilizes a specific fluorogenic substrate for HIV-1 protease.

Materials:

-

Recombinant HIV-1 Protease

-

HIV-1 Protease specific fluorogenic substrate

-

Assay Buffer (e.g., 50 mM sodium acetate, pH 5.5, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 1 mg/mL BSA)

-

This compound Salt stock solution

-

96-well black microtiter plate

-

Fluorescence microplate reader

Procedure:

-

Follow the general procedure outlined in section 4.1, using the specific HIV-1 protease and its corresponding substrate and buffer.

-

The fluorescence is typically measured at an excitation of ~340 nm and an emission of ~490 nm.

-

The kinetic data is used to determine the inhibitory potency of Pepstatin against HIV-1 protease.

Aspartic Proteases in Signaling Pathways

Aspartic proteases are not only involved in degradative processes but also play crucial roles in cellular signaling. Pepstatin, as a specific inhibitor, can be a valuable tool to probe these functions.

Osteoclast Differentiation and the ERK Signaling Pathway

Osteoclasts are multinucleated cells responsible for bone resorption. Their differentiation from hematopoietic precursors is a tightly regulated process. Studies have shown that Pepstatin A can suppress the differentiation of osteoclasts.[1] This effect appears to be mediated, at least in part, through the inhibition of the Extracellular signal-Regulated Kinase (ERK) signaling pathway.[1]

The Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL) is a key cytokine that induces osteoclastogenesis. RANKL binding to its receptor RANK on osteoclast precursors triggers a signaling cascade that includes the activation of the ERK pathway. Activated ERK can then phosphorylate and activate transcription factors, such as c-Fos, which are essential for osteoclast differentiation.[5][13] Aspartic proteases, such as Cathepsin D, are highly expressed in osteoclasts and their precursors. While the precise mechanism is still under investigation, it is plausible that an aspartic protease is involved upstream of ERK activation in the RANKL signaling pathway. By inhibiting this protease, Pepstatin can disrupt the signaling cascade and prevent osteoclast differentiation.

Conclusion

This compound salt is a powerful and specific tool for the study of aspartic proteases. Its well-characterized mechanism of action and broad-spectrum inhibitory activity make it an essential reagent for researchers in biochemistry, cell biology, and pharmacology. The detailed experimental protocols provided in this guide offer a solid foundation for investigating the role of aspartic proteases in various biological processes and for the screening and development of novel therapeutic agents targeting this important class of enzymes. The involvement of aspartic proteases in signaling pathways, such as osteoclast differentiation, highlights the potential for Pepstatin and its derivatives to be used in exploring complex cellular regulatory networks.

References

- 1. Frontiers | Signaling Functions of Intramembrane Aspartyl-Proteases [frontiersin.org]

- 2. sinobiological.com [sinobiological.com]

- 3. Signaling Pathways in Osteoclast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Signaling pathways in human osteoclasts differentiation: ERK1/2 as a key player - PMC [pmc.ncbi.nlm.nih.gov]

- 6. embopress.org [embopress.org]

- 7. bioassaysys.com [bioassaysys.com]

- 8. Interaction of human cathepsin D with the inhibitor pepstatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Interaction of human cathepsin D with the inhibitor pepstatin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. abcam.co.jp [abcam.co.jp]

- 12. Pepsin - Assay | Worthington Biochemical [worthington-biochem.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Technical Guide to the Biochemical Properties of Pepstatin Ammonium Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pepstatin, a potent, low-molecular-weight inhibitor of aspartic proteases, is a hexa-peptide of microbial origin with the sequence Isovaleryl-Val-Val-Sta-Ala-Sta, where Sta represents the unusual amino acid statine ((3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid).[1][2] The ammonium salt of Pepstatin A is often utilized to improve solubility. This document provides a comprehensive overview of the biochemical properties of Pepstatin, its mechanism of action, inhibitory characteristics, and its effects on cellular signaling pathways, along with relevant experimental protocols.

Physicochemical and Solubility Properties

Pepstatin A is a white to off-white powder.[3] Its molecular formula is C34H63N5O9, with a molecular weight of 685.9 g/mol .[3][4][5] Pepstatin A is sparingly soluble in water but can be dissolved in organic solvents.[3][4] The ammonium salt form is used to enhance aqueous solubility.

Table 1: Solubility of Pepstatin A

| Solvent | Concentration | Notes |

| Methanol:acetic acid (9:1, 10% v/v) | 1 mg/mL | [3] |

| Ethanol | 1 - 2 mg/mL | Heating up to 60°C may be required.[3][6] |

| DMSO | 5 mg/mL[3][7] | Up to 34.3 mg/mL has been reported.[8][9] |

| Methanol | 1 mg/mL | [3] |

| Acetic Acid | Soluble | [3] |

| Water, Benzene, Chloroform, Ether, 1 M NaOH | Insoluble | [1][3] |

Preparation and Storage of Stock Solutions:

-

DMSO: For a 10 mM stock solution, 5 mg of Pepstatin A powder can be reconstituted in 0.73 mL of DMSO.[7]

-

Ethanol with Acetic Acid: To dissolve at 10 mg/mL in ethanol, heating may be necessary. To clarify any haziness, up to 50 µl of glacial acetic acid per mL of ethanol can be added.[4]

-

Stability: A 1 mM solution in methanol or DMSO is stable for months at -20°C.[4] Stock solutions at 1 mg/mL are reported to be stable for at least a week at 4°C.[4][6] The lyophilized powder is stable for at least 3 years when stored at 2-8°C.[4][6]

Mechanism of Action

Pepstatin A is a highly potent and selective inhibitor of aspartic proteases (also known as acid proteases).[4][10] It functions as a competitive, reversible inhibitor.[11] The key to its inhibitory activity lies in the statine residue, which is a structural analog of the tetrahedral transition state of peptide bond hydrolysis catalyzed by aspartic proteases.[2][12] By mimicking this transition state, Pepstatin A binds tightly to the active site of the enzyme, sterically blocking the access of natural substrates and thereby suppressing proteolytic activity.[8][10] It forms a 1:1 complex with proteases like pepsin, renin, and cathepsin D.[4]

Caption: Mechanism of Pepstatin A inhibition of aspartic proteases.

Inhibitory Spectrum and Potency

Pepstatin A exhibits high selectivity for aspartic proteases and does not inhibit serine, thiol, or neutral proteases.[4] Its inhibitory potency varies for different enzymes and is often expressed as the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki).

Table 2: Inhibitory Potency of Pepstatin A against Various Aspartic Proteases

| Enzyme | Substrate | Ki | IC50 |

| Pepsin | Hemoglobin | ~1 x 10⁻¹⁰ M[2][13] | 4.5 nM[14][15], < 5 µM[8][10] |

| Pepsin (denatured CA) | 14.7 ± 0.2 nM[16] | ||

| Pepsin (intact CA) | 34.3 ± 0.5 nM[16] | ||

| Cathepsin D | 0.005 µM (MCF7 cells)[17], 40 µM[8][10] | ||

| Cathepsin E | 0.0001 µM (MDA-MB-231 cells)[17] | ||

| Renin | ~1.2 x 10⁻⁶ M[13] | ~15 µM[8][10] | |

| HIV Protease | ~478 nM[13] | ~2 µM[8][10] | |

| Proctase | Hemoglobin | 6.2 nM[14][15] | |

| Acid Protease | Casein | 520 nM[14][15] | |

| Acid Protease | Hemoglobin | 260 nM[14][15] |

Effects on Cellular Signaling Pathways

Beyond its direct enzymatic inhibition, Pepstatin A has been shown to modulate specific intracellular signaling pathways. A notable example is its effect on osteoclast differentiation. Pepstatin A suppresses the differentiation of osteoclasts induced by the receptor activator of NF-κB ligand (RANKL).[1][18] This effect appears to be independent of its cathepsin D inhibitory activity.[1][18] Mechanistically, Pepstatin A inhibits the phosphorylation of Extracellular signal-regulated kinase (ERK) and subsequently decreases the expression of the nuclear factor of activated T cells c1 (NFATc1), a key transcription factor in osteoclastogenesis.[1][18]

Caption: Pepstatin A's inhibitory effect on the RANKL-induced ERK/NFATc1 signaling pathway.

Experimental Protocols

Preparation of Pepstatin A Stock Solution

Objective: To prepare a concentrated stock solution of Pepstatin A for use in various assays.

Materials:

-

Pepstatin A powder

-

Dimethyl sulfoxide (DMSO) or appropriate solvent (see Table 1)

-

Sterile microcentrifuge tubes

Procedure:

-

Aseptically weigh the desired amount of Pepstatin A powder.

-

Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add 0.73 mL of DMSO to 5 mg of Pepstatin A).[7]

-

Vortex thoroughly until the powder is completely dissolved.[19]

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.[19]

-

Store the aliquots at -20°C.[19]

Aspartic Protease Inhibition Assay (General Protocol)

Objective: To determine the inhibitory effect of Pepstatin A on a specific aspartic protease.

Materials:

-

Purified aspartic protease (e.g., pepsin, cathepsin D)

-

Fluorogenic or chromogenic substrate specific to the protease

-

Assay buffer (specific to the enzyme, typically acidic pH)

-

Pepstatin A stock solution

-

Microplate reader

Procedure:

-

Prepare a serial dilution of the Pepstatin A stock solution in the assay buffer to create a range of inhibitor concentrations.

-

In a microplate, add the aspartic protease to each well (except for the no-enzyme control).

-

Add the different concentrations of Pepstatin A to the respective wells. Include a vehicle control (e.g., DMSO) without the inhibitor.

-

Incubate the enzyme with the inhibitor for a pre-determined time at the optimal temperature for the enzyme.

-

Initiate the reaction by adding the substrate to all wells.

-

Monitor the change in fluorescence or absorbance over time using a microplate reader.

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.

References

- 1. Pepstatin - Wikipedia [en.wikipedia.org]

- 2. Pepstatin inhibition mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. You are being redirected... [bio-world.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Pepstatin | C34H63N5O9 | CID 5478883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Pepstatin A | Cell Signaling Technology [cellsignal.com]

- 8. pepstatin-a.com [pepstatin-a.com]

- 9. apexbt.com [apexbt.com]

- 10. pepstatina.com [pepstatina.com]

- 11. goldbio.com [goldbio.com]

- 12. agscientific.com [agscientific.com]

- 13. medkoo.com [medkoo.com]

- 14. glpbio.com [glpbio.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. researchgate.net [researchgate.net]

- 17. selleckchem.com [selleckchem.com]

- 18. Pepstatin A, an aspartic proteinase inhibitor, suppresses RANKL-induced osteoclast differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pepstatina.com [pepstatina.com]

Pepstatin A: A Comprehensive Technical Guide to a Benchmark Aspartic Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pepstatin A is a highly potent, naturally occurring pentapeptide that serves as a gold-standard inhibitor for aspartic proteases. Its unique structure, containing the rare amino acid statine, allows it to act as a transition-state analog, binding with high affinity to the active site of enzymes such as pepsin, renin, cathepsins, and β-secretase (BACE1). This technical guide provides an in-depth overview of Pepstatin A, including its mechanism of action, biochemical data, detailed experimental protocols for its use in research, and its application in studying relevant signaling pathways. The information presented herein is intended to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize Pepstatin A as a benchmark inhibitor in their studies.

Introduction

Aspartic proteases are a class of proteolytic enzymes characterized by the presence of two aspartic acid residues in their active site, which are essential for their catalytic activity. These enzymes play critical roles in a wide range of physiological and pathological processes, including digestion, blood pressure regulation, antigen presentation, and viral replication. Consequently, they are significant targets for drug discovery and development.

Pepstatin A, originally isolated from Streptomyces, is a competitive and reversible inhibitor of most aspartic proteases.[1][2] Its structure, Isovaleryl-Val-Val-Sta-Ala-Sta, contains two residues of the unusual amino acid statine ((3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid), which is thought to be responsible for its potent inhibitory activity.[2][3] The statine residue mimics the tetrahedral transition state of the peptide bond cleavage, allowing Pepstatin A to bind tightly to the enzyme's active site.[2][3] Due to its high potency and broad specificity against aspartic proteases, Pepstatin A is widely used as a benchmark inhibitor in biochemical and cellular assays, as well as a component of protease inhibitor cocktails.[2]

Mechanism of Action

The inhibitory activity of Pepstatin A is primarily attributed to the statine residue. The hydroxyl group of statine is positioned to interact with the two catalytic aspartate residues in the active site of the aspartic protease.[3][4] This interaction mimics the transition state of the substrate during catalysis, leading to a stable enzyme-inhibitor complex and competitive inhibition.[2][4]

References

- 1. The Role of Amyloid Precursor Protein Processing by BACE1, the β-Secretase, in Alzheimer Disease Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Overview of APP Processing Enzymes and Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pepstatin inhibition mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Pepstatin A: A Comprehensive Technical Guide to its Reversible Inhibition of Aspartic Proteases

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Pepstatin A is a potent, naturally occurring hexapeptide that serves as a cornerstone inhibitor for the study of aspartic proteases. A critical aspect of its utility and mechanism is the nature of its interaction with these enzymes. This technical guide elucidates that Pepstatin A is a reversible, slow, tight-binding inhibitor . While its high affinity and slow dissociation can mimic irreversible inhibition under certain experimental conditions, its non-covalent binding mode fundamentally defines it as reversible. This document provides a detailed analysis of its inhibitory characteristics, quantitative binding data, experimental protocols for characterization, and visual diagrams to clarify its mechanism of action.

The Reversible Nature of Pepstatin A Inhibition

Pepstatin A functions as a competitive inhibitor of aspartic proteases, including pepsin, renin, and cathepsins D and E[1][2]. Its mechanism of action is rooted in its structure, which contains the unusual amino acid statine. This residue mimics the tetrahedral transition state of the peptide bond hydrolysis reaction catalyzed by these proteases[2][3]. By binding tightly to the enzyme's active site, Pepstatin A effectively blocks substrate access[4].

The inhibition is reversible because the interaction between Pepstatin A and the enzyme is non-covalent[2]. However, the binding affinity is exceptionally high, with inhibitory dissociation constants (Ki) often in the picomolar to nanomolar range[1][5]. This tight binding, coupled with a slow dissociation rate, can make the inhibition appear irreversible in short-duration experiments. It is more accurately classified as a slow, tight-binding reversible inhibitor.

Quantitative Data on Pepstatin A Inhibition

The potency of Pepstatin A is best represented by its inhibition constant (Ki) and its half-maximal inhibitory concentration (IC50). The following table summarizes these values for several key aspartic proteases.

| Target Protease | Substrate/Conditions | Inhibitor | Ki | IC50 |

| Pepsin | Hemoglobin | Pepstatin A | ~0.1 nM[5][6] | 4.5 nM[7][8] |

| Pepsin | Casein | Pepstatin A | 150 nM[7][8] | |

| Cathepsin D | Pepstatin A | ~40 μM[4][9] | ||

| Renin (Human) | Pepstatin A | ~15 μM[4][9] | ||

| HIV Protease | Pepstatin A | ~2 μM[4][9] | ||

| Proctase | Hemoglobin | Pepstatin A | 6.2 nM[7][8] | |

| Proctase | Casein | Pepstatin A | 290 nM[7][8] | |

| Acid Protease | Hemoglobin | Pepstatin A | 260 nM[7][8] | |

| Acid Protease | Casein | Pepstatin A | 520 nM[7][8] |

Experimental Protocols for Characterizing Inhibition

Determining the reversibility and kinetic parameters of an inhibitor is crucial for its proper use and for the development of new therapeutic agents.

Dialysis for Determining Reversibility

A straightforward method to differentiate between reversible and irreversible inhibition is through dialysis. This technique relies on the physical separation of the enzyme-inhibitor complex from the free inhibitor.

Methodology:

-

Incubation: The target enzyme is incubated with a concentration of Pepstatin A sufficient to achieve near-complete inhibition. A control sample of the enzyme without the inhibitor is prepared under identical buffer conditions.

-

Dialysis: The enzyme-inhibitor mixture and the control sample are placed in separate dialysis bags with a molecular weight cutoff that retains the enzyme but allows the much smaller Pepstatin A to diffuse out.

-

Buffer Exchange: The dialysis bags are placed in a large volume of inhibitor-free buffer. The buffer is stirred and changed several times over an extended period (e.g., 24-48 hours) to ensure the complete removal of any dissociated inhibitor from the dialysis bag.

-

Activity Assay: Following dialysis, the enzymatic activity of both the inhibitor-treated sample and the control sample is measured using a suitable substrate.

-

Interpretation: If the enzymatic activity of the inhibitor-treated sample is restored to a level comparable to the control, the inhibition is reversible. If the activity remains low, the inhibition is irreversible. For Pepstatin A, a significant recovery of enzyme activity is expected.

Caption: Workflow for determining inhibitor reversibility using dialysis.

Jump Dilution for Measuring k_off

For slow, tight-binding inhibitors like Pepstatin A, determining the dissociation rate constant (k_off) is essential. The "jump dilution" method is a common technique for this purpose[6][10].

Methodology:

-

Complex Formation: The enzyme is incubated with a saturating concentration of Pepstatin A (typically 10-fold or higher than its IC50 or Ki) to ensure that the majority of the enzyme is in the enzyme-inhibitor (E-I) complex form.

-

Rapid Dilution: The E-I complex is rapidly and significantly diluted (e.g., 100-fold) into a reaction mixture containing the substrate[6]. This "jump" in dilution reduces the concentration of free Pepstatin A to a level where re-binding to the enzyme is negligible.

-

Activity Monitoring: The enzymatic activity is monitored over time. As the Pepstatin A dissociates from the enzyme, the enzyme becomes active and begins to process the substrate. The rate of product formation will increase over time as more free enzyme becomes available.

-

Data Analysis: The progress curves of enzyme activity recovery are fitted to an integrated rate equation to determine the k_off value[6]. A slow k_off is characteristic of a tight-binding inhibitor.

References

- 1. Pepstatin - Wikipedia [en.wikipedia.org]

- 2. agscientific.com [agscientific.com]

- 3. researchgate.net [researchgate.net]

- 4. pepstatin-a.com [pepstatin-a.com]

- 5. Pepstatin inhibition mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bellbrooklabs.com [bellbrooklabs.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. glpbio.com [glpbio.com]

- 9. apexbt.com [apexbt.com]

- 10. bellbrooklabs.com [bellbrooklabs.com]

Pepstatin Ammonium: A Technical Guide to its Inhibitory Action on Pepsin and Renin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pepstatin, a naturally occurring pentapeptide, is a potent and specific inhibitor of aspartic proteases, a class of enzymes that includes the digestive enzyme pepsin and the key blood pressure regulator, renin. This technical guide provides an in-depth analysis of the inhibitory effects of pepstatin, with a particular focus on its ammonium salt, on the activity of pepsin and renin. The document elucidates the mechanism of inhibition, presents quantitative inhibitory data, and details the experimental protocols for assessing its efficacy. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in enzyme kinetics, drug discovery, and the study of proteolytic pathways.

Introduction

Pepstatin is a low molecular weight hexapeptide isolated from actinomycetes, with the structure isovaleryl-L-valyl-L-valyl-statyl-L-alanyl-statine.[1] The unusual amino acid, 4-amino-3-hydroxy-6-methylheptanoic acid (statine), is the key to its potent inhibitory activity.[1][2] Pepstatin's high affinity and specificity for aspartic proteases have made it an invaluable tool in biochemical research and a foundational molecule in the design of protease inhibitors for therapeutic applications. This guide will focus on the ammonium salt of pepstatin and its well-documented inhibitory effects on two critical aspartic proteases: pepsin and renin.

Mechanism of Inhibition

Pepstatin functions as a competitive, tight-binding inhibitor of aspartic proteases.[1][3][4] Its mechanism of action is rooted in the structural mimicry of the transition state of peptide bond hydrolysis catalyzed by these enzymes. The hydroxyl group of the central statine residue mimics the tetrahedral intermediate formed during catalysis, binding tightly to the two catalytic aspartate residues in the active site of the enzyme.[1][2] This interaction is non-covalent but extremely stable, leading to very low dissociation constants.[5]

The inhibition by pepstatin is reversible.[2][6] Although the binding is tight, it does not form a covalent bond with the enzyme.[5] The high affinity of pepstatin for enzymes like pepsin and renin allows for its use in titrating the concentration of active enzyme.[5][7]

Figure 1: Mechanism of competitive inhibition of aspartic proteases by pepstatin.

Quantitative Inhibitory Data

The potency of pepstatin as an inhibitor is quantified by its inhibitory constant (Ki) and its half-maximal inhibitory concentration (IC50). These values can vary depending on the specific enzyme, the substrate used, and the experimental conditions such as pH. The following table summarizes key quantitative data for the inhibition of pepsin and renin by pepstatin.

| Enzyme | Inhibitor | Parameter | Value | Conditions | Reference |

| Porcine Pepsin | Pepstatin | Ki | ~1 x 10-10 M | - | [1] |

| Porcine Pepsin | Pepstatin A | Ki | 4.6 x 10-11 M | - | [8] |

| Porcine Pepsin | N-acetyl-statine | Ki | 1.2 x 10-4 M | Competitive inhibitor | [1] |

| Porcine Pepsin | N-acetyl-alanyl-statine | Ki | 5.65 x 10-6 M | Competitive inhibitor | [1] |

| Porcine Pepsin | Diacetylpepstatin | Ki | 7.3 x 10-6 M | Competitive inhibitor | [5] |

| Human Renin | Pepstatin | Ki | ~1.2 x 10-6 M | Competitive inhibitor | [4] |

| Human Renin | Pepstatin | Ki | 1.3 x 10-10 M | Noncompetitive inhibition | [9] |

| Human Renin | Pepstatin | IC50 | 1 x 10-6 M | pH 5.7 | [4] |

| Human Renin | Pepstatin | IC50 | 1 x 10-5 M | pH 7.4 | [4] |

| Porcine Renin | Pepstatin | IC50 | ~0.32 µM | pH 6.0 | [10][11] |

| Human Renin | Pepstatin | IC50 | ~17 µM | pH 6.5 | [10][11] |

Experimental Protocols

Accurate determination of the inhibitory effect of pepstatin on pepsin and renin activity requires well-defined experimental protocols. Below are detailed methodologies for conducting these inhibition assays.

Pepsin Inhibition Assay

This protocol is based on the classical Anson assay, which measures the hydrolysis of hemoglobin.

Materials:

-

Porcine Pepsin

-

Pepstatin Ammonium Salt

-

Hemoglobin (2.5% w/v solution)

-

0.01 N HCl

-

5% (w/v) Trichloroacetic Acid (TCA)

-

Spectrophotometer

Procedure:

-

Enzyme Preparation: Prepare a stock solution of pepsin in 0.01 N HCl. A typical concentration is 0.5 mg/mL. Keep the solution on ice.

-

Inhibitor Preparation: Prepare a stock solution of this compound salt in a suitable solvent (e.g., methanol or DMSO) and make serial dilutions.

-

Assay Setup:

-

In a series of test tubes, add the pepsin solution and varying concentrations of the pepstatin inhibitor. Include a control with no inhibitor.

-

Pre-incubate the enzyme-inhibitor mixture at 37°C for a defined period (e.g., 15 minutes) to allow for binding.

-

-

Reaction Initiation:

-

Add 2.5 mL of the pre-warmed hemoglobin substrate to each tube to start the reaction.[12]

-

Incubate the reaction mixture at 37°C for a specific time (e.g., 10 minutes).

-

-

Reaction Termination:

-

Stop the reaction by adding 5 mL of 5% TCA.[12] This will precipitate the undigested hemoglobin.

-

-

Quantification:

-

Centrifuge the tubes to pellet the precipitated protein.

-

Measure the absorbance of the supernatant at 280 nm. The absorbance is proportional to the amount of TCA-soluble peptides produced, which indicates pepsin activity.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each pepstatin concentration relative to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Renin Inhibition Assay

This protocol utilizes a fluorogenic substrate for sensitive detection of renin activity.

Materials:

-

Human Recombinant Renin

-

This compound Salt

-

Fluorogenic Renin Substrate (e.g., Arg-Glu(EDANS)-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-Lys(Dabcyl)-Arg)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl)

-

Fluorescence Plate Reader

Procedure:

-

Enzyme and Inhibitor Preparation:

-

Dilute the renin enzyme to the desired concentration in the assay buffer.

-

Prepare serial dilutions of this compound salt in the assay buffer.

-

-

Assay Setup (in a 96-well plate):

-

To each well, add the diluted renin enzyme and varying concentrations of the pepstatin inhibitor. Include a control with no inhibitor.

-

Add assay buffer to bring the volume to a pre-determined level.

-

-

Reaction Initiation:

-

Initiate the reaction by adding the fluorogenic renin substrate to each well.

-

The final concentration of the substrate should be near its Km value.

-

-

Measurement:

-

Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

-

Measure the fluorescence intensity kinetically over a period of time (e.g., 30 minutes) with excitation at ~340 nm and emission at ~490 nm.

-

-

Data Analysis:

-

Determine the reaction rate (slope of the fluorescence intensity versus time curve) for each inhibitor concentration.

-

Calculate the percentage of inhibition and plot against the inhibitor concentration to determine the IC50. For Ki determination, experiments should be repeated at different substrate concentrations.

-

Figure 2: General experimental workflow for assessing pepstatin inhibition.

Conclusion

This compound salt is a highly effective and well-characterized inhibitor of pepsin and renin. Its potent, competitive, and tight-binding inhibitory mechanism makes it an indispensable tool for researchers studying the structure and function of aspartic proteases. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for the accurate assessment of its inhibitory properties and for its application in broader research and drug development contexts. The unique properties of pepstatin continue to inform the design of novel therapeutic agents targeting these critical enzymes.

References

- 1. Pepstatin inhibition mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. agscientific.com [agscientific.com]

- 3. scbt.com [scbt.com]

- 4. Inhibition of human plasma renin activity by pepstatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. MECHANISM OF INHIBITION OF PEPSIN BY PEPSTATIN [jstage.jst.go.jp]

- 6. Pepstatin inhibition of proteinase-free human renin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Dynamics of Thermodynamically Stable, Kinetically Trapped, and Inhibitor-Bound States of Pepsin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [PDF] Pepstatin inhibition of human renin. Kinetic studies and estimation of enzyme purity. | Semantic Scholar [semanticscholar.org]

- 10. New renin inhibitors homologous with pepstatin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New renin inhibitors homologous with pepstatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pepsin - Assay | Worthington Biochemical [worthington-biochem.com]

An In-depth Technical Guide to the Cellular Uptake and Localization of Pepstatin Ammonium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pepstatin, a potent inhibitor of aspartic proteases, is a critical tool in cellular biology research, particularly for studying proteolytic pathways, autophagy, and lysosomal function. This guide provides a comprehensive technical overview of the cellular uptake and subcellular localization of Pepstatin, with a focus on Pepstatin Ammonium. Due to the inherent low cell permeability of the Pepstatin A peptide[1], this guide also covers methodologies using fluorescently labeled analogs, which are essential for accurate visualization and quantification of its intracellular behavior. We will delve into detailed experimental protocols, present quantitative data for its biological activity, and illustrate key cellular pathways and experimental workflows.

Introduction to Pepstatin and this compound

Pepstatin A is a pentapeptide that specifically inhibits aspartic proteases such as pepsin, renin, and notably, the lysosomal protease Cathepsin D.[2][3] Its inhibitory action is crucial for dissecting the roles of these enzymes in various cellular processes. A significant challenge in utilizing Pepstatin A for cellular studies is its poor solubility in aqueous solutions and low permeability across the cell membrane.[1]

To address the issue of solubility, Pepstatin is often available as its ammonium salt, this compound. This form exhibits increased solubility in water and physiological buffers, facilitating its use in cell culture experiments.[4][5] While the ammonium salt improves solubility, the fundamental cell permeability of the peptide remains low.[1] Consequently, studies on its intracellular effects often require methods to enhance uptake or utilize modified, cell-permeable analogs.

Quantitative Data: Inhibitory Activity of Pepstatin

The efficacy of Pepstatin is demonstrated by its low IC50 values against target proteases. This data is crucial for determining appropriate experimental concentrations.

| Target Protease | Substrate | IC50 Value | Cell Line/System | Reference |

| Cathepsin D | --- | 0.005 µM | Human MCF7 cells | [2] |

| Secreted Cathepsin E | Mca-Gly-Lys-Pro-Ile-Leu-PhePhe-Arg-Leu-Lys-(Dnp)-D-Arg-NH2 | 0.0001 µM | Human MDA-MB-231 cells | [2] |

| Pepsin | Hemoglobin | 4.5 nM | In vitro | [4] |

| HIV Protease | --- | --- | In vitro | [4][6] |

| BODIPY FL-pepstatin A vs. Cathepsin D | --- | 10 nM | In vitro | [7] |

Table 1: Summary of Pepstatin IC50 Values

Commonly used working concentrations in cell culture experiments range from 1 µM to 120 µM, depending on the cell type and the specific biological process being investigated.[3][8]

Cellular Uptake and Subcellular Localization

The primary mechanism for the uptake of fluorescently labeled Pepstatin A, such as BODIPY FL-pepstatin A, into live cells is through an endocytic pathway.[9] Once internalized, it is transported to and accumulates in lysosomes.[7][10] This localization is consistent with its primary intracellular target, the lysosomal aspartic protease Cathepsin D. In fixed and permeabilized cells, BODIPY FL-pepstatin A co-localizes with Cathepsin D within lysosomes.[7][10][9] This specific lysosomal staining can be competitively inhibited by co-incubation with unlabeled Pepstatin A.[7][10]

Signaling Pathways Affected by Pepstatin

Pepstatin's inhibition of lysosomal proteases has significant downstream effects on cellular signaling, most notably on the autophagy pathway and mTORC1 signaling. By inhibiting Cathepsin D, Pepstatin A blocks the degradation of autophagic cargo within the lysosome, leading to an accumulation of autophagosomes. This is observable by an increase in the levels of LC3-II and p62 proteins.

Furthermore, the inhibition of lysosomal function can lead to a feedback mechanism that suppresses the activity of mTORC1 (mechanistic target of rapamycin complex 1), a key regulator of cell growth and an inhibitor of autophagy initiation.[11] mTORC1 is typically active on the lysosomal surface in the presence of nutrients and growth factors.[12][13][14] Lysosomal dysfunction, as induced by Pepstatin A, can disrupt the nutrient-sensing machinery on the lysosome, leading to mTORC1 inactivation and subsequent de-repression of autophagy initiation.

Experimental Protocols

Cellular Uptake and Localization using BODIPY FL-Pepstatin A

This protocol describes how to visualize the uptake and localization of Pepstatin A using its fluorescent analog.

Materials:

-

BODIPY FL-pepstatin A (stock solution in DMSO)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Cells cultured on glass coverslips or in imaging-compatible plates

-

Fluorescence microscope

Procedure:

-

Cell Seeding: Seed cells on an appropriate imaging surface and allow them to adhere and grow to a suitable confluency (typically 50-70%).

-

Labeling: Prepare a working solution of BODIPY FL-pepstatin A in complete culture medium. A typical final concentration is 1 µM.[9]

-

Incubation: Remove the old medium from the cells and add the BODIPY FL-pepstatin A-containing medium. Incubate the cells at 37°C for a desired period (e.g., 30 minutes to 2 hours). For studies on endocytosis, a parallel incubation at 4°C can be performed, which should inhibit active transport and result in primarily plasma membrane staining.[9]

-

Washing: After incubation, aspirate the labeling medium and wash the cells three times with ice-cold PBS to remove any unbound probe.

-

Imaging: Immediately image the live cells using a fluorescence microscope equipped with appropriate filters for the BODIPY FL fluorophore (excitation ~488 nm, emission ~515 nm).

-

Quantification (Optional): To quantify uptake, lyse the cells after washing and measure the fluorescence intensity of the lysate using a fluorescence spectrophotometer or plate reader. Normalize the fluorescence signal to the total protein concentration of the lysate, determined by a BCA or similar protein assay.[15][16]

Subcellular Fractionation to Determine Pepstatin A Localization

This protocol allows for the biochemical separation of cellular compartments to analyze the distribution of Pepstatin A.

Materials:

-

Cultured cells treated with Pepstatin A

-

Fractionation buffer (e.g., 20 mM HEPES pH 7.4, 10 mM KCl, 2 mM MgCl2, 1 mM EDTA, 1 mM EGTA, with protease inhibitors)[17]

-

Dounce homogenizer or syringe with a narrow-gauge needle (e.g., 27-gauge)[17][18]

-

Microcentrifuge and ultracentrifuge

-

Detection method for Pepstatin A (e.g., mass spectrometry, or fluorescence if using a labeled analog)

Procedure:

-

Cell Harvesting and Lysis:

-

Harvest Pepstatin A-treated cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold fractionation buffer and incubate on ice for 15-20 minutes to allow the cells to swell.[17][18]

-

Lyse the cells by passing the suspension through a 27-gauge needle approximately 10-15 times or using a Dounce homogenizer.[17][18]

-

-

Nuclear Fraction Isolation:

-

Mitochondrial Fraction Isolation:

-

Microsomal (Membrane) and Cytosolic Fraction Isolation:

-

Analysis: Analyze each fraction for the presence and quantity of Pepstatin A using an appropriate detection method.

Western Blotting for Autophagy Markers (LC3 and p62)

This protocol is for assessing the effect of Pepstatin A on autophagic flux.

Materials:

-

Cells treated with Pepstatin A (and appropriate controls)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels, transfer apparatus, and PVDF membranes

-

Primary antibodies against LC3 and p62

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Lysate Preparation:

-

Wash treated cells with ice-cold PBS and lyse with RIPA buffer.[19]

-

Scrape the cells and collect the lysate.

-

Sonicate or vortex the lysate to shear DNA and ensure complete lysis.[20]

-

Centrifuge at high speed (e.g., 12,000 x g for 20 minutes at 4°C) to pellet cell debris.[21]

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins on an SDS-PAGE gel (a 12% or 15% gel is suitable for resolving LC3-I and LC3-II).

-

Transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[19][22]

-

Incubate the membrane with primary antibodies against LC3 and p62 overnight at 4°C.[19][22]

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

-

-

Detection:

-

Wash the membrane again and apply a chemiluminescent substrate.

-

Image the blot using a chemiluminescence detection system.

-

Analyze the band intensities. An increase in the LC3-II/LC3-I ratio and an accumulation of p62 are indicative of blocked autophagic flux.

-

Conclusion

This compound is an invaluable tool for probing the function of aspartic proteases within the cell. While its inherent cell permeability is low, the use of fluorescently labeled analogs has enabled detailed studies of its endocytic uptake and localization to the lysosomes. Its inhibitory effect on Cathepsin D provides a powerful method for modulating and studying the intricate pathways of autophagy and mTORC1 signaling. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the cellular effects of Pepstatin and to further elucidate the complex proteolytic landscape of the cell.

References

- 1. A novel cell penetrating aspartic protease inhibitor blocks processing and presentation of tetanus toxoid more efficiently than pepstatin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. glpbio.com [glpbio.com]

- 9. ulab360.com [ulab360.com]

- 10. Probing the cathepsin D using a BODIPY FL-pepstatin A: applications in fluorescence polarization and microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. embopress.org [embopress.org]

- 12. PtdIns3P controls mTORC1 signaling through lysosomal positioning - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Phosphatidic acid drives mTORC1 lysosomal translocation in the absence of amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Determination of Cellular Uptake and Endocytic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 17. docs.abcam.com [docs.abcam.com]

- 18. Subcellular fractionation protocol [abcam.com]

- 19. researchgate.net [researchgate.net]

- 20. creative-diagnostics.com [creative-diagnostics.com]

- 21. Preparation of Protein Lysates Using Biorthogonal Chemical Reporters for Click Reaction and in-Gel Fluorescence Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Quantifying autophagy using novel LC3B and p62 TR-FRET assays - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Pepstatin A: Preparation of Stock Solutions for Research Applications

Abstract

Pepstatin A is a potent, reversible inhibitor of aspartic proteases, including pepsin, renin, cathepsin D, and the HIV protease.[1][2] It is a pentapeptide of microbial origin that is frequently utilized in biochemical and cellular assays to prevent proteolytic degradation.[3] Proper preparation of a stable and accurate stock solution is critical for obtaining reliable and reproducible experimental results. This application note provides a detailed protocol for the preparation, storage, and handling of Pepstatin A stock solutions for researchers, scientists, and drug development professionals.

Introduction

Pepstatin A functions as a highly selective inhibitor by forming a 1:1 complex with the target protease.[4] Its low molecular weight and potent inhibitory activity make it an invaluable tool in the study of protease function, the prevention of protein degradation during purification, and as a component in protease inhibitor cocktails.[5][6] Due to its hydrophobic nature, Pepstatin A is sparingly soluble in aqueous solutions, necessitating the use of organic solvents for the preparation of concentrated stock solutions. This document outlines the recommended procedures for dissolving and storing Pepstatin A to ensure its stability and efficacy.

Materials and Methods

Materials

-

Pepstatin A (powder)

-

Dimethyl sulfoxide (DMSO), sterile filtered, ultra-pure[7]

-

Methanol (MeOH)

-

Ethanol (EtOH)

-

Glacial Acetic Acid (optional)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

Quantitative Data Summary

A summary of the key quantitative data for the preparation of Pepstatin A stock solutions is provided in Table 1.

| Parameter | Value | Reference |

| Molecular Weight | 685.9 g/mol | [6] |

| Appearance | White to off-white powder | [4] |

| Recommended Solvents | DMSO, Methanol, Ethanol | [6][7] |

| Solubility in DMSO | ≥34.3 mg/mL, up to 75 mg/mL | [1][8] |

| Solubility in Ethanol | ~10 mg/mL (may require heating) | [4] |

| Solubility in Methanol | 1 mg/mL (solubility can be increased with acetic acid) | [5] |

| Recommended Stock Concentration | 1-10 mM | [6][7] |

| Typical Working Concentration | 0.5-1.0 µg/mL (approximately 0.7-1.5 µM) | [5] |

| Storage of Lyophilized Powder | -20°C, desiccated | [6] |

| Storage of Stock Solution | -20°C in aliquots | [3][6] |

| Stock Solution Stability | Months at -20°C in DMSO or Methanol |

Table 1: Summary of Quantitative Data for Pepstatin A Stock Solution Preparation.

Experimental Protocols

Preparation of a 10 mM Pepstatin A Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of Pepstatin A in DMSO, a commonly used solvent for this inhibitor.

-

Preparation: Bring the vial of Pepstatin A powder and the DMSO to room temperature.

-

Weighing: Accurately weigh 5 mg of Pepstatin A powder and transfer it to a sterile microcentrifuge tube.[6][7]

-

Dissolving: Add 730 µL of sterile-filtered, ultra-pure DMSO to the microcentrifuge tube containing the Pepstatin A.[6][7]

-

Mixing: Vortex the solution until the Pepstatin A is completely dissolved. The solution should be clear and may have a faint yellow color.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C.[3][6] Avoid repeated freeze-thaw cycles.[6]